molecular formula C22H26O2 B1632443 9,10-Dibutoxyanthracene CAS No. 76275-14-4

9,10-Dibutoxyanthracene

Cat. No. B1632443
CAS RN: 76275-14-4
M. Wt: 322.4 g/mol
InChI Key: KSMGAOMUPSQGTB-UHFFFAOYSA-N
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Description

9,10-Dibutoxyanthracene is a photosensitizer for UV cationic polymerization . It has a unique absorption zone of long UV wavelengths over 400 nm . It is commonly used as an electron transfer sensitizer for photopolymerization due to its favorable optical properties .


Synthesis Analysis

While specific synthesis methods for 9,10-Dibutoxyanthracene were not found in the search results, it is known that the properties of 9-monosubstituted and 9,10-disubstituted anthracenes can greatly vary depending on the substituents present .


Molecular Structure Analysis

Anthracene, the base molecule of 9,10-Dibutoxyanthracene, consists of a conjugated skeleton that absorbs UV light at wavelengths of ≥300 nm . The properties of 9,10-disubstituted anthracenes differ greatly depending on the substituents present .


Chemical Reactions Analysis

9,10-Dibutoxyanthracene has been shown to produce an endoperoxide species upon reaction with the oxygen present in air . A secondary decomposition product formed during the photodecomposition of the endoperoxide species was also isolated and identified .


Physical And Chemical Properties Analysis

9,10-Dibutoxyanthracene has a unique absorption zone of long UV wavelengths over 400 nm . It is used to increase the reactivity of epoxides, which are important additives in coatings and adhesives .

Scientific Research Applications

Photopolymerization Sensitizer

9,10-Dibutoxyanthracene: is commonly used as an electron transfer sensitizer for photopolymerization due to its favorable optical properties. It facilitates the polymerization process when exposed to light, making it valuable in the development of photoresists and printing plates .

Photodegradation Studies

This compound has been studied for its photoreactivity, particularly how it degrades upon exposure to light and oxygen. It’s known to produce an endoperoxide species during this process, which is significant for understanding the stability and longevity of materials that include anthracene derivatives .

OLED Component

Anthracene molecules, including derivatives like 9,10-Dibutoxyanthracene , are used in organic light-emitting diodes (OLEDs). They are particularly valuable in designing blue-emitting materials for display and lighting technologies .

Photo-induced Oxygen Scavenger

Research suggests that 9,10-Dibutoxyanthracene can act as a photo-induced oxygen scavenger. This application is crucial in environments where oxygen can degrade sensitive materials or react undesirably with other compounds .

Triplet–Triplet Annihilation Upconversion

The compound’s structure makes it suitable for applications in triplet–triplet annihilation upconversion, a process that allows for the conversion of lower-energy photons into higher-energy ones, which is beneficial in solar energy harvesting and photodynamic therapy .

Hot Exciton Emitter for Deep-Blue OLEDs

It has potential use as a hot exciton emitter in deep-blue OLEDs. The exciton emitters are essential for achieving high-efficiency and high-brightness displays .

Mechanism of Action

9,10-Dibutoxyanthracene is commonly used as an electron transfer sensitizer for photopolymerization because of its favorable optical properties . It provides effective energy transfer to the photopolymerization initiator, leading to accelerated polymerization and improved surface properties and adhesiveness of the cured product .

Safety and Hazards

9,10-Dibutoxyanthracene may cause long-lasting harmful effects to aquatic life . It is recommended to avoid release to the environment . In case of accidental release, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

9,10-dibutoxyanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O2/c1-3-5-15-23-21-17-11-7-9-13-19(17)22(24-16-6-4-2)20-14-10-8-12-18(20)21/h7-14H,3-6,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMGAOMUPSQGTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621211
Record name 9,10-Dibutoxyanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Dibutoxyanthracene

CAS RN

76275-14-4
Record name 9,10-Dibutoxyanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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